Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate
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Overview
Description
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with the molecular formula C12H13Cl4N3O2S It is known for its unique chemical structure, which includes multiple chlorine atoms and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate typically involves the reaction of ethyl 2,2,2-trichloroacetate with 3-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate
Uniqueness
Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and biological activity. The presence of the 3-chloro group may enhance its interaction with certain molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H13Cl4N3O2S |
---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H13Cl4N3O2S/c1-2-21-11(20)19-9(12(14,15)16)18-10(22)17-8-5-3-4-7(13)6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22) |
InChI Key |
YJXPMQNLVXBPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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